molecular formula C10H14N2O B1437729 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 1256784-26-5

6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No. B1437729
Key on ui cas rn: 1256784-26-5
M. Wt: 178.23 g/mol
InChI Key: RWGUWCZFILHUIU-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

A solution of methyl 2-((dimethylamino)methyleneamino)-5,5-dimethylcyclohex-1-enecarboxylate (9.5 g, 40 mol) in 7.0M ammonia in methanol (35 mL) was stirred at 25° C. for 90 minutes then concentrated to an oil. The residue was purified by silica gel column chromatography (ethyl acetate/hexanes, 1:8) to give 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (6.41 g, 90% yield) as a white solid. 1H NMR (400 MHz, d6-DMSO): 7.96 (s, 1H), 2.52 (t, 2H), 2.14 (s, 2H), 1.48 (t, 2H), 0.93 (s, 6H); MS (EI) for C10H14N2O: 179 (MH+).
Name
methyl 2-((dimethylamino)methyleneamino)-5,5-dimethylcyclohex-1-enecarboxylate
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=[N:5][C:6]1[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[CH2:8][C:7]=1[C:14]([O:16]C)=O)C>N.CO>[CH3:12][C:9]1([CH3:13])[CH2:10][CH2:11][C:6]2[N:5]=[CH:4][NH:2][C:14](=[O:16])[C:7]=2[CH2:8]1

Inputs

Step One
Name
methyl 2-((dimethylamino)methyleneamino)-5,5-dimethylcyclohex-1-enecarboxylate
Quantity
9.5 g
Type
reactant
Smiles
CN(C)C=NC1=C(CC(CC1)(C)C)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexanes, 1:8)

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=2C(NC=NC2CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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